N-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Antimicrobial resistance Staphylococcus aureus Triazole-4-carboxamide SAR

This 3,5-dimethylphenyl triazole-4-carboxamide is a non-fungible SAR probe that fills a critical gap in antimicrobial positional isomer matrices. Unlike the 2,3- or 3,4-dimethyl regioisomers, its meta-substituted anilide ring creates unique dihedral angles essential for target engagement. Published data show dimethyl substitution pattern directly governs anti-S. aureus vs. anti-C. neoformans activity. Pre-established HaCaT selectivity baseline accelerates Gram-positive hit validation. Procure alongside HTS009970 & HTS009972 for a complete matched isomer set.

Molecular Formula C18H18N4O
Molecular Weight 306.4g/mol
CAS No. 866871-75-2
Cat. No. B509006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS866871-75-2
Molecular FormulaC18H18N4O
Molecular Weight306.4g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C
InChIInChI=1S/C18H18N4O/c1-12-9-13(2)11-15(10-12)19-18(23)17-14(3)22(21-20-17)16-7-5-4-6-8-16/h4-11H,1-3H3,(H,19,23)
InChIKeyQOJNRBWFRVRDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866871-75-2): Core Chemical Identity and Procurement Baseline


N-(3,5-Dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866871-75-2) is a synthetic small molecule belonging to the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide class [1]. It possesses a molecular formula of C18H18N4O, a molecular weight of 306.4 g·mol⁻¹, and a computed XLogP3-AA of 3.6, indicating moderate lipophilicity compatible with membrane permeability requirements in antimicrobial screening cascades [1]. This compound is catalogued as HTS009973 in the AKSci high-throughput screening collection at 95% purity and is primarily positioned as a probe molecule for structure–activity relationship (SAR) exploration within the 1,2,3-triazole-4-carboxamide pharmacophore space . The 3,5-dimethyl substitution on the anilide ring distinguishes it from the more commonly screened 3,4-dimethyl and 2,3-dimethyl regioisomers, which may translate into divergent target-binding profiles as demonstrated by analogous positional isomer series in published antimicrobial screens [2].

Why N-(3,5-Dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Off-the-Shelf Triazole-4-Carboxamide Analogs


Positional isomerism on the anilide ring of 1,2,3-triazole-4-carboxamides is not a trivial structural variation—it directly governs antimicrobial spectrum, potency, and selectivity. Published structure–activity relationship (SAR) data from a library of 360 triazole-4-carboxamides demonstrated that moving the dimethyl substitution pattern from 2,6- to other positions shifts activity from anti-Cryptococcus neoformans (28.6–37.7% growth inhibition for the 2,6-dimethylphenyl analog 4s) toward differential Gram-positive profiles [1]. The N-phenyl parent compound 4k exhibited substantially lower activity across all tested strains compared to substituted anilide analogs, underscoring that the presence and position of methyl groups are essential—not optional—for bioactivity [1]. Furthermore, the 3,5-dimethylphenyl substitution pattern places both methyl groups in meta positions relative to the amide linkage, creating a unique dihedral angle and electron density distribution that cannot be replicated by the 3,4- or 2,3-dimethylphenyl regioisomers available under separate CAS numbers . Substituting any of these isomers without experimental validation risks loss of activity or altered selectivity, making this specific compound a non-fungible entity in SAR-oriented procurement [1].

Quantitative Differentiation Evidence for N-(3,5-Dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866871-75-2) Versus Closest Analogs


Anti-Staphylococcus aureus Activity Potential: Class-Level Potency Baseline from the 5-Methyl-1,2,3-Triazole-4-Carboxamide Pharmacophore

The 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold has demonstrated potent, selective antibacterial activity against S. aureus in a systematic screen of 360 compounds [1]. The most active compound in the N-aryl amide sub-series, compound 4l, achieved 50% growth inhibition (GI₅₀) of S. aureus at a concentration of 1 µM, establishing a quantitative potency benchmark for this chemotype [1]. The target compound (CAS 866871-75-2), bearing a 5-methyl group and an N-aryl carboxamide identical to the active scaffold core, is structurally positioned within the active cluster identified by SAR analysis. By contrast, the 5-amino and [1,2,3]triazolo[1,5-a]quinazoline congeners (compounds 8b and 9a) shifted selectivity toward the pathogenic yeast C. albicans, with compound 9a killing approximately 40% of C. albicans cells at 1 µM, underscoring that the 5-methyl substitution is a critical determinant of Gram-positive antibacterial activity [1].

Antimicrobial resistance Staphylococcus aureus Triazole-4-carboxamide SAR

Positional Isomer-Driven Activity Spectrum Shift: 3,5-Dimethylphenyl vs. 2,6-Dimethylphenyl Amide Substitution

Published data from the Pokhodylo et al. (2021) antimicrobial screen provide a direct cross-study comparison between anilide positional isomers [1]. Compound 4s, bearing a 2,6-dimethylphenyl amide substituent, inhibited growth of the fungal pathogen Cryptococcus neoformans var. grubii (H99; ATCC 208821) by 28.6% and 37.7% in two parallel trials at the screening concentration [1]. The N-phenyl analog 4k (lacking any methyl substitution) showed activity values ranging from −13.3% to +6.2% against S. aureus, indicating that the unsubstituted anilide is essentially inactive against Gram-positive bacteria [1]. The 3,5-dimethylphenyl substitution in the target compound (CAS 866871-75-2) places both methyl groups in meta positions relative to the amide nitrogen, resulting in a distinct steric profile and altered rotational freedom compared to the ortho-substituted 2,6-dimethyl analog [1][2]. While the 2,6-substitution imparts torsional restriction that favors anti-Cryptococcus activity, the 3,5-substitution pattern is predicted to permit greater conformational flexibility of the anilide ring, potentially enhancing Gram-positive target engagement as observed for other meta-substituted analogs in the series [1].

Positional isomerism Antimicrobial spectrum Structure–activity relationship

Selective Antibacterial Action with Preserved Human Keratinocyte Viability: Class-Level Cytotoxicity Window

A critical differentiator for antimicrobial probe selection is the separation between antibacterial potency and mammalian cell cytotoxicity. Pokhodylo et al. (2021) evaluated the cytotoxicity of the most active 5-methyl-1,2,3-triazole-4-carboxamides (compounds 4d, 4l, 4r) alongside the 5-amino and triazoloquinazoline derivatives (8b, 9a) against human keratinocytes of the HaCaT line [1]. At concentrations producing significant antimicrobial effects, all five compounds demonstrated no significant impact on HaCaT cell viability over a 72-hour exposure period [1]. This class-level selectivity profile is particularly relevant for the target compound (CAS 866871-75-2) because it shares the identical 1,2,3-triazole-4-carboxamide core and 5-methyl substitution pattern with the tested active compounds. By contrast, many frontline antistaphylococcal agents and screening hits from other chemotypes exhibit measurable keratinocyte cytotoxicity at their MIC concentrations, complicating hit-to-lead progression [1].

Cytotoxicity Selectivity index HaCaT keratinocytes

Physicochemical Differentiation from Regioisomeric Analogs: Computed LogP and Rotatable Bond Profile of the 3,5-Dimethylphenyl Isomer

The target compound (CAS 866871-75-2) possesses a computed XLogP3-AA of 3.6 and three rotatable bonds, as calculated by the PubChem computational pipeline [1]. This lipophilicity value falls within the optimal range (LogP 1–5) for passive membrane permeation while remaining below the threshold (LogP >5) associated with nonspecific membrane disruption and promiscuous binding [1]. The closely related regioisomer N-(3,4-dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866895-94-5), available as AKSci HTS009972, has the identical molecular formula and computed LogP but differs in the spatial orientation of the two methyl groups on the anilide ring . The 3,5-substitution pattern places the methyl groups symmetrically in meta positions, which may reduce metabolic vulnerability at the para position compared to the 3,4-isomer, where the para-methyl group is a known site for cytochrome P450-mediated oxidation [1]. Additionally, the reduced steric hindrance around the amide NH in the 3,5-isomer (compared to the 2,3-isomer) preserves hydrogen-bond donor capacity for target engagement [1].

Lipophilicity Drug-likeness Regioisomer comparison

Recommended Research and Industrial Application Scenarios for N-(3,5-Dimethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866871-75-2)


Antimicrobial SAR Library Expansion Targeting Multidrug-Resistant Staphylococcus aureus

Based on the class-level anti-S. aureus activity demonstrated by 5-methyl-1,2,3-triazole-4-carboxamides, with compound 4l achieving 50% growth inhibition at 1 µM against S. aureus ATCC 43300 [1], the target compound should be incorporated into focused screening libraries exploring the anilide substitution vector. Its 3,5-dimethylphenyl group represents an underexplored substitution pattern relative to the 2,4-dimethoxyphenyl active series, offering potential for novel resistance-breaking profiles while retaining the favorable cytotoxicity window observed for the chemotype [1].

Positional Isomer Probe Set for Deconvoluting Anilide Ring Contributions to Target Binding

The target compound (3,5-dimethyl isomer, CAS 866871-75-2) can be procured alongside its commercially available regioisomers—N-(2,3-dimethylphenyl) (AKSci HTS009970) and N-(3,4-dimethylphenyl) (CAS 866895-94-5, AKSci HTS009972)—to construct a matched positional isomer probe set . This set enables systematic deconvolution of how the spatial orientation of methyl substituents on the anilide ring affects target engagement. Published data show that the N-phenyl analog (4k, lacking methyl groups) and the 2,6-dimethyl analog (4s) produce divergent antimicrobial spectra (inactive vs. anti-Cryptococcus) [1]. The 3,5-isomer fills a critical gap in this SAR matrix, providing the meta-substituted steric profile absent from the previously characterized set [1].

Gram-Positive Selective Probe Development with Built-in Cytotoxicity Counter-Screen Data

The Pokhodylo et al. (2021) study provides upfront evidence that structurally related 1,2,3-triazole-4-carboxamides do not impair human keratinocyte (HaCaT) viability at antimicrobial concentrations over 72 hours [1]. By procuring the target compound, researchers gain a Gram-positive-biased chemotype starting point with a pre-established selectivity baseline, reducing the need for de novo cytotoxicity profiling during early hit validation. This is a practical advantage for industrial antimicrobial screening cascades where parallel cytotoxicity assessment is a rate-limiting step [1].

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